molecular formula C18H20N4O4S B2585396 N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1105231-66-0

N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B2585396
M. Wt: 388.44
InChI Key: WBZGSWZMWWIGTC-UHFFFAOYSA-N
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Description

The compound would be described based on its molecular structure, which includes the types and arrangement of atoms.



Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Synthesis and Structural Analysis

Research in the field of pyrazole derivatives, such as the compounds related to "N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide," often emphasizes their synthesis and crystal structure analysis. For example, Prabhuswamy et al. (2016) synthesized a related compound and analyzed its crystal structure and molecular interactions through X-ray diffraction studies, highlighting the compound's stabilization by hydrogen bond interactions (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016). Similar studies, like those by Kumara et al. (2018), focus on the synthesis and characterization of novel pyrazole derivatives, providing insights into their structural properties and potential applications (Kumara, Dileep Kumar, Naveen, Ajay Kumar, & Lokanath, 2018).

Bioactivity

Research on pyrazole derivatives also explores their potential bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. Sowmya et al. (2018) investigated the antimicrobial activity of thiophenyl pyrazoles and isoxazoles, which are synthesized using a green approach. These compounds exhibited potential antibacterial and antifungal activities, demonstrating the therapeutic potential of pyrazole derivatives (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018). Similarly, Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma cells, which further underscores the pharmacological interest in these compounds (Hassan, Hafez, & Osman, 2014).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.


Future Directions

This involves predicting or suggesting future research directions, such as potential applications of the compound, ways to improve its synthesis, etc.


For a detailed analysis of a specific compound, you would need to refer to scientific literature or databases that have information on that compound. If the compound is novel, such information might not be available yet. In such cases, experimental studies would be needed to gather this information. Please consult with a chemist or a related professional for more information.


properties

IUPAC Name

N-(4-carbamoylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c19-17(23)11-4-6-12(7-5-11)20-18(24)16-14-2-1-3-15(14)21-22(16)13-8-9-27(25,26)10-13/h4-7,13H,1-3,8-10H2,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZGSWZMWWIGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

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